Physical and chemical properties of N-Cyano-N'-methylguanidine
Physical and chemical properties of N-Cyano-N'-methylguanidine
An In-depth Technical Guide to N-Cyano-N'-methylguanidine: Properties, Analysis, and Applications
Authored by: A Senior Application Scientist
Foreword: This guide provides a comprehensive technical overview of N-Cyano-N'-methylguanidine (NCMG), a key intermediate and building block in synthetic and medicinal chemistry. Moving beyond a simple data sheet, this document delves into the causality behind its properties and the practical considerations for its use in a research and development setting. The information herein is synthesized from established chemical literature and databases to ensure scientific integrity and provide actionable insights for professionals in drug development and chemical research.
Molecular Identity and Structural Framework
N-Cyano-N'-methylguanidine, a substituted guanidine derivative, is characterized by the presence of both a cyano (-C≡N) and a methyl (-CH₃) group on the guanidine backbone.[1] This unique combination of functional groups dictates its chemical reactivity and physical properties.
Key Identifiers:
The planarity of the guanidine group, a consequence of resonance delocalization, combined with the linear geometry of the cyano group, results in a distinct molecular architecture.
Caption: 2D structure of N-Cyano-N'-methylguanidine.
Physicochemical Properties: A Quantitative Overview
The physical state and solubility of NCMG are direct consequences of its molecular structure. The presence of multiple nitrogen atoms allows for hydrogen bonding, influencing its melting point and solubility in polar solvents.
Table 1: Summary of Physical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow solid | [3] |
| Melting Point | 91-92 °C | [2] |
| Boiling Point | 119.2 ± 23.0 °C (Predicted) | [2] |
| Density | 1.18 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 3.09 ± 0.70 (Predicted) | [2] |
| Solubility | Soluble in polar solvents. The guanidine group can form hydrogen bonds with water, suggesting water solubility. | [3][4] |
Expert Insights: The relatively low predicted pKa compared to unsubstituted guanidine (pKa ≈ 13.5) is a critical feature. The strong electron-withdrawing effect of the cyano group significantly reduces the basicity of the guanidine moiety. This modulation of basicity is a fundamental principle often exploited in drug design to fine-tune the pharmacokinetic properties of a lead compound.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The key functional groups in NCMG give rise to characteristic signals in IR, NMR, and mass spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for the rapid identification of the cyano and N-H functionalities.[5] The vibrational frequencies of these bonds serve as a diagnostic fingerprint for the molecule.[6]
-
Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the region of 2220-2260 cm⁻¹ . The presence of a band around 2225 cm⁻¹ is highly indicative of the cyano group.[7]
-
N-H Stretch: One or more broad to medium bands are anticipated in the 3100-3500 cm⁻¹ region, corresponding to the stretching vibrations of the N-H bonds in the guanidine group.
-
C-N Stretch: Absorptions in the fingerprint region (1000-1350 cm⁻¹ ) will correspond to C-N stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[8]
-
¹H NMR:
-
Methyl Protons (-CH₃): A singlet would be expected, typically in the range of 2.7-3.0 ppm . The exact chemical shift is influenced by the adjacent nitrogen atom. For the related compound methylguanidine, this signal appears at 2.83 ppm.[9]
-
Amine Protons (-NH, -NH₂): Broad signals are expected, and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
-
-
¹³C NMR:
-
Methyl Carbon (-CH₃): A signal is expected in the aliphatic region, around 30-35 ppm .
-
Guanidine Carbon (C=N): This quaternary carbon would appear significantly downfield, typically in the 155-165 ppm range, due to its bonding to three nitrogen atoms.
-
Nitrile Carbon (-C≡N): The cyano carbon signal is expected in the 115-125 ppm range.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition.[8]
-
Exact Mass: For C₃H₆N₄, the calculated monoisotopic mass is 98.05924 Da . High-resolution mass spectrometry (HRMS) should confirm this value, providing strong evidence for the molecular formula.
-
Fragmentation: While detailed fragmentation patterns require experimental data, common fragmentation pathways would likely involve the loss of small neutral molecules like HCN or CH₃N.
Chemical Properties and Synthetic Utility
The reactivity of NCMG is dominated by the interplay between the nucleophilic guanidine group and the electron-withdrawing cyano group.
Reactivity Profile
-
Nucleophilicity and Basicity: Despite the reduced basicity, the guanidine moiety retains nucleophilic character, allowing it to participate in reactions with electrophiles. Guanidine derivatives are well-established as strong bases and effective nucleophiles.[3]
-
Role of the Cyano Group: The cyano group significantly influences the electronic properties of the molecule and serves as a key functional handle for further synthetic transformations.[3]
Application in Synthesis: The Pathway to Cimetidine
A prime example of NCMG's utility is its role as a precursor in the synthesis of Cimetidine, a histamine H₂ receptor antagonist.[10] The synthesis involves the reaction of NCMG with a suitable electrophile containing the imidazole ring system.
Caption: Synthetic route from NCMG to Cimetidine.
This reaction highlights the strategic importance of NCMG, where its pre-formed N-cyano-N'-methylguanidine core is coupled with another key fragment to assemble the final drug molecule.[10] This modular approach is a common and efficient strategy in pharmaceutical manufacturing.
Experimental Protocols: A Practical Guide
Scientific integrity requires robust and reproducible experimental methods. The following protocols are standardized procedures for characterizing NCMG.
Protocol: Melting Point Determination
Objective: To determine the melting point range of a solid sample of N-Cyano-N'-methylguanidine as a measure of its purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry NCMG is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point (91 °C).
-
Observation: The rate of heating is then reduced to 1-2 °C per minute.
-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. A pure compound should exhibit a sharp melting range of 1-2 °C.
Protocol: NMR Sample Preparation and Acquisition
Objective: To obtain high-quality ¹H and ¹³C NMR spectra of N-Cyano-N'-methylguanidine for structural verification.
Methodology:
-
Solvent Selection: A deuterated polar solvent such as DMSO-d₆ or D₂O is chosen due to the compound's solubility. DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.
-
Sample Preparation: Approximately 5-10 mg of NCMG is accurately weighed and dissolved in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Instrumentation: The NMR tube is placed in the NMR spectrometer.
-
Acquisition:
-
The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
A standard ¹H NMR spectrum is acquired.
-
A proton-decoupled ¹³C NMR spectrum is then acquired. A sufficient number of scans are collected to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.
-
-
Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Safety and Handling
As with all chemical reagents, proper handling of NCMG is paramount for laboratory safety.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid ingestion, inhalation, and contact with skin and eyes.[11][12] Handle in a well-ventilated area or a chemical fume hood.[12]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]
Broader Applications and Future Outlook
The utility of N-Cyano-N'-methylguanidine extends beyond being a mere synthetic intermediate. Its unique structural and electronic properties make it a valuable scaffold in medicinal chemistry and drug discovery.
-
Drug Development: It serves as a lead compound or a key building block for synthesizing new therapeutic agents.[1] Its derivatives have been investigated for various pharmacological activities, including H₂-receptor antagonism and potential anti-inflammatory effects.[1][13]
-
Chemical Biology: The guanidine group is known for its ability to interact with biological macromolecules through hydrogen bonding and electrostatic interactions. This makes NCMG and its analogs useful probes for studying protein-ligand interactions and enzyme mechanisms.[1]
The continued exploration of guanidine-containing compounds in drug development ensures that NCMG will remain a relevant and important molecule for researchers and scientists.
References
-
PubChem. (n.d.). Methylguanidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-cyano-N'-methyl-N''-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Guanidine, N-cyano-N'-methyl-N''-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-. Substance Registry Services. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
-
PubChemLite. (n.d.). Guanidine, n-cyano-n'-methyl-n''-(2-(((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)thio)ethyl)-. Retrieved from [Link]
-
ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Retrieved from [Link]
-
Barocelli, E., et al. (1989). H2-receptor antagonist activity of N-methylthiourea, N-cyano-N'-methylguanidine, N-cyanoamidine, N-carbamoylamidine and N-sulfamoylamidine 5-substituted thiazole derivatives on guinea-pig atria. Agents and Actions, 27(1-2), 195-7. Retrieved from [Link]
-
Neels, J., et al. (2018). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2018(4), M1021. Retrieved from [Link]
-
Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful tools for the molecular-level characterization of marine dissolved organic matter. Biogeosciences, 10, 1583-1629. Retrieved from [Link]
-
ResearchGate. (n.d.). Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. Retrieved from [Link]
-
Solubility of Things. (n.d.). N-Butyl-N'-cyano-N''-methylguanidine. Retrieved from [Link]
- Google Patents. (n.d.). EP0279644A1 - Cyanoguanidine derivative and process for preparation thereof.
-
MDPI. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(21), 5032. Retrieved from [Link]
-
PubChem. (n.d.). (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. N-Cyano-N'-methylguanidine | 1609-07-0 | Benchchem [benchchem.com]
- 2. N-cyano-N'-methylguanidine | 1609-07-0 [chemicalbook.com]
- 3. CAS 44830-55-9: Guanidine, N-cyano-N'-(1-methylethyl)- [cymitquimica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. bg.copernicus.org [bg.copernicus.org]
- 9. Methylguanidine | C2H7N3 | CID 10111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. EP0279644A1 - Cyanoguanidine derivative and process for preparation thereof - Google Patents [patents.google.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- 13. H2-receptor antagonist activity of N-methylthiourea, N-cyano-N'-methylguanidine, N-cyanoamidine, N-carbamoylamidine and N-sulfamoylamidine 5-substituted thiazole derivatives on guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
